Lupinine
Overview
Description
Lupinine is a quinolizidine alkaloid found predominantly in the genus Lupinus, which belongs to the Fabaceae family . This compound is known for its bitter taste and mild toxicity, which is attributed to its inhibitory effects on acetylcholine receptors . This compound has a molecular formula of C10H19NO and a molar mass of 169.268 g/mol .
Mechanism of Action
Target of Action
Lupinine, also known as (-)-Lupinine, is a quinolizidine alkaloid present in the genus Lupinus . The primary targets of this compound are acetylcholinesterase and acetylcholine receptors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while acetylcholine receptors are proteins that respond to the neurotransmitter acetylcholine.
Mode of Action
This compound acts as a reversible inhibitor of acetylcholinesterase This compound’s structure is similar to the ammonium “head” of the acetylcholinesterase endogenous agonist, acetylcholine . This allows this compound to bind to the active site of the enzyme, preventing acetylcholine from binding and being broken down. This compound also has an inhibitory effect on acetylcholine receptors .
Biochemical Pathways
The biosynthesis of this compound from its natural precursor, lysine, has been extensively studied . The process involves decarboxylation of lysine into cadaverine, which is then oxidatively deaminated to the corresponding aldehyde .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in overstimulation of acetylcholine receptors. This can cause a variety of effects, depending on the location of the receptors. For example, in the peripheral nervous system, this could lead to muscle contractions, while in the central nervous system, it could result in altered cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the content of alkaloids like this compound in lupin plants can vary due to genetic and environmental factors . Additionally, the presence of this compound in soil and water has been reported, suggesting that environmental conditions can affect its distribution and potentially its action
Biochemical Analysis
Biochemical Properties
Lupinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. This compound is known to be involved in the biosynthesis of other quinolizidine alkaloids .
Cellular Effects
It is known that this compound and other quinolizidine alkaloids can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, primarily through its interactions with enzymes involved in the biosynthesis of other quinolizidine alkaloids .
Temporal Effects in Laboratory Settings
Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. This compound is biosynthesized from L-lysine, which is first decarboxylated into cadaverine, which is then oxidatively deaminated to the corresponding aldehyde .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Lupinine can be synthesized through various methods. One common synthetic route involves the biosynthesis from l-lysine in Lupinus plants . In this process, lysine is first decarboxylated into cadaverine, which is then oxidatively deaminated to form the corresponding aldehyde . Industrial production methods often involve the extraction of this compound from lupin seeds, followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Lupinine undergoes several types of chemical reactions, including acylation, oxidation, and reduction . For instance, acylation of this compound with acid chlorides in the presence of triethylamine produces O-acyl derivatives . Common reagents used in these reactions include cinnamoyl chloride and lipoic acid chloride . Major products formed from these reactions are O-cinnamoylthis compound and O-lipoylthis compound .
Scientific Research Applications
Lupinine has various scientific research applications across multiple fields. In chemistry, it serves as a starting material for the synthesis of other quinolizidine alkaloids . In biology, this compound is studied for its inhibitory effects on acetylcholine receptors, which has implications for understanding neurotransmission . In medicine, this compound derivatives are explored for their potential use as acetylcholinesterase inhibitors . Additionally, this compound is used in the agricultural industry as a natural insecticide due to its toxic properties .
Comparison with Similar Compounds
Lupinine is part of the quinolizidine alkaloid family, which includes compounds such as lupanine, sparteine, and multiflorine . Compared to these compounds, this compound is unique due to its specific inhibitory effects on acetylcholine receptors . Lupanine, for example, is more commonly studied for its potential use as an antiarrhythmic agent , while sparteine is known for its use in stereoselective synthesis . Multiflorine, on the other hand, has been studied for its insecticidal properties .
Properties
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAWXXJVMJBAR-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197565 | |
Record name | Lupinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-70-4, 10248-30-3 | |
Record name | Lupinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lupinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupinine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupinine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Lupinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lupinine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUPININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUPININE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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